molecular formula C24H22N4 B3144317 5,10,15,20-Tetramethyl-21H,23H-porphine CAS No. 54976-00-0

5,10,15,20-Tetramethyl-21H,23H-porphine

Cat. No.: B3144317
CAS No.: 54976-00-0
M. Wt: 366.5 g/mol
InChI Key: RFZBOUYBQUXMMQ-UHFFFAOYSA-N
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Description

5,10,15,20-Tetramethyl-21H,23H-porphine is a synthetic porphyrin compound. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis. The tetramethyl derivative is particularly interesting due to its unique structural and electronic properties, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,10,15,20-Tetramethyl-21H,23H-porphine typically involves the condensation of pyrrole with aldehydes under acidic conditions. A common method is the Adler-Longo synthesis, which involves the reaction of pyrrole with formaldehyde in the presence of an acid catalyst such as trifluoroacetic acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,10,15,20-Tetramethyl-21H,23H-porphine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form porphyrin dications.

    Reduction: It can be reduced to form porphyrin dianions.

    Substitution: The methyl groups can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include ferric chloride and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents such as bromine or iodine can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted porphyrins, porphyrin dications, and porphyrin dianions, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5,10,15,20-Tetramethyl-21H,23H-porphine has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying the electronic properties of porphyrins and their derivatives.

    Biology: The compound is used in the study of heme proteins and other biologically relevant porphyrins.

    Industry: The compound is used in the development of sensors and catalysts due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 5,10,15,20-Tetramethyl-21H,23H-porphine involves its ability to interact with light and generate reactive oxygen species. This photodynamic activity is due to the compound’s ability to absorb light and transfer energy to molecular oxygen, producing singlet oxygen and other reactive species. These reactive species can then interact with biological molecules, leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5,10,15,20-Tetraphenyl-21H,23H-porphine
  • 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine
  • 5,10,15,20-Tetraphenyl-21H,23H-porphine zinc

Uniqueness

5,10,15,20-Tetramethyl-21H,23H-porphine is unique due to its tetramethyl substitution, which imparts distinct electronic properties compared to other porphyrins. This makes it particularly useful in studies of electronic structure and photodynamic activity. Its relatively simple synthesis and high stability also make it an attractive compound for various applications.

Properties

IUPAC Name

5,10,15,20-tetramethyl-21,22-dihydroporphyrin
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4/c1-13-17-5-7-19(25-17)14(2)21-9-11-23(27-21)16(4)24-12-10-22(28-24)15(3)20-8-6-18(13)26-20/h5-12,25-26H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZBOUYBQUXMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC1=N5)C)C)C)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,10,15,20-Tetramethyl-21H,23H-porphine
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5,10,15,20-Tetramethyl-21H,23H-porphine
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5,10,15,20-Tetramethyl-21H,23H-porphine
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Reactant of Route 6
5,10,15,20-Tetramethyl-21H,23H-porphine

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